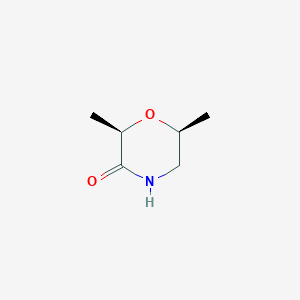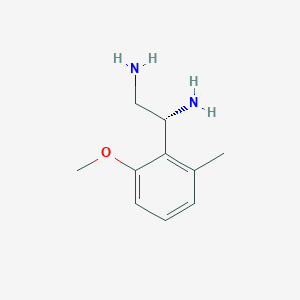
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a methoxy group and a methyl group attached to a benzene ring, with an ethane-1,2-diamine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-methylbenzene.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethane-1,2-diamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by alkylation. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Further reduction can modify the amine groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding quinones, while substitution could introduce halogen atoms into the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound might be used to study the effects of aromatic amines on biological systems. It could serve as a model compound for understanding the interactions between amines and biological molecules.
Medicine
In medicine, aromatic amines are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the production of dyes, polymers, or other materials that require aromatic amine intermediates.
Mécanisme D'action
The mechanism of action of (1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine would depend on its specific interactions with molecular targets. Generally, aromatic amines can interact with enzymes, receptors, or other proteins, leading to various biological effects. The methoxy and methyl groups might influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simple aromatic amine with a single amine group attached to a benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
2-Methoxyaniline: An aromatic amine with a methoxy group attached to the benzene ring.
Uniqueness
(1R)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of an ethane-1,2-diamine side chain. This structure provides distinct chemical and biological properties compared to simpler aromatic amines.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
(1R)-1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-7-4-3-5-9(13-2)10(7)8(12)6-11/h3-5,8H,6,11-12H2,1-2H3/t8-/m0/s1 |
Clé InChI |
NDOQYBATTZCKML-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)OC)[C@H](CN)N |
SMILES canonique |
CC1=C(C(=CC=C1)OC)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
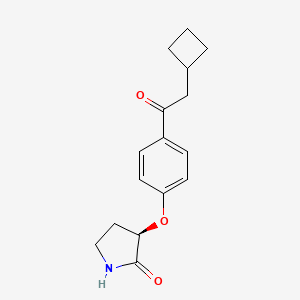

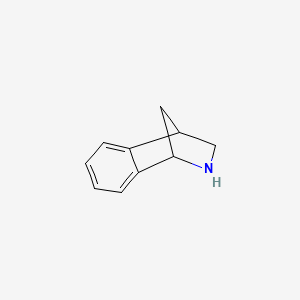

![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
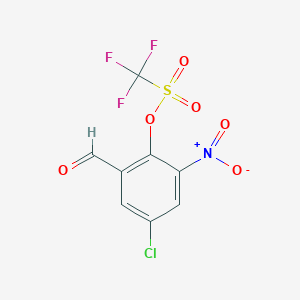

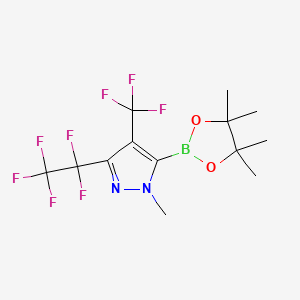
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)



